(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic amino acid derivative and a structural analogue of (S)-pyroglutamic acid. This compound plays a significant role in biological systems, particularly in the synthesis of various peptide hormones, including thyrotropin-releasing hormone and luteinizing hormone-releasing hormone. It is also utilized in the pharmaceutical industry as a key intermediate in the production of drugs like imidapril, which is used to treat hypertension. The compound is recognized for its potential applications in medicinal chemistry and enzyme inhibition studies .
The synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid typically involves the reaction of (S)-2-amino-3-(methylamino)propionic acid with phosgene in the presence of aqueous sodium bicarbonate. This reaction is conducted under controlled conditions to facilitate the formation of the desired product.
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid has a molecular formula of C₅H₈N₂O₃ and a molecular weight of approximately 144.13 g/mol. The compound crystallizes in the orthorhombic chiral space group P212121, with unit cell dimensions:
The structure features a five-membered imidazolidine ring with a carboxylic acid functional group and a methyl substituent at the nitrogen position .
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid participates in several chemical reactions:
The outcomes of these reactions depend on the specific reagents and conditions employed during the processes .
The mechanism of action for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid primarily involves its interaction with biological targets, mimicking naturally occurring peptides due to its structural similarity to (S)-pyroglutamic acid. As a precursor to imidapril, it acts as an angiotensin-converting enzyme inhibitor, promoting vasodilation and thereby reducing blood pressure . This interaction highlights its relevance in therapeutic applications related to cardiovascular health.
Characterization techniques such as infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, carbon nuclear magnetic resonance spectroscopy, and high-resolution mass spectrometry confirm the purity and structural integrity of the synthesized compound .
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid has diverse applications across various fields:
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid (molecular formula: C₅H₈N₂O₃; CID 18645162 [1]) serves as a constrained analog of (S)-pyroglutamic acid, a natural amino acid found in peptide hormones like thyrotropin-releasing hormone (TRH) and luteinizing hormone-releasing hormone (LH-RH) [2]. The core structural similarity lies in the five-membered ring containing both carbonyl and carboxylic acid functionalities. However, a key distinction exists: the imidazolidinone ring incorporates an additional nitrogen atom at the 1-position, methylated to form a tertiary urea (Figure 1). This modification enhances metabolic stability while preserving the chiral center (S-configuration) crucial for biological recognition [2].
Crystallographic studies reveal that the compound adopts distinct conformational states in the solid state. Single-crystal X-ray diffraction (space group P2₁2₁2₁) identifies two conformers within the unit cell: one with the carboxylic acid group pseudo-equatorial (Curea–N–C–Ccarboxyl torsion angle = 145.9°) and another with this group pseudo-axial (torsion angle = 109.0°) [2]. This conformational flexibility influences its supramolecular assembly. Molecules form helical chains stabilized by three hydrogen bonds per monomer: the carboxylic acid O–H donates to a urea carbonyl oxygen (O–H···O = 2.51–2.53 Å), and a urea N–H donates to a carboxylic acid carbonyl oxygen (N–H···O = 2.88 Å) of an adjacent molecule. Each helix turn encompasses four molecules [2]. This hydrogen-bonding preference—carboxylic acid as donor and urea as acceptor—mirrors patterns observed in (S)-pyroglutamic acid crystals and underpins its ability to mimic peptide turn structures.
Table 1: Key Structural Parameters of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid
Parameter | Value | Method | Significance |
---|---|---|---|
Molecular Formula | C₅H₈N₂O₃ | Elemental Analysis | Confirms composition (>99% purity) [2] |
Crystal System | Orthorhombic | X-ray Diffraction | Chiral space group P2₁2₁2₁ [2] |
Unit Cell Constants | a=6.2275(4) Å, b=8.3963(5) Å, c=24.9490(14) Å | X-ray Diffraction | Defines molecular packing [2] |
Melting Point | 183–185 °C | Hot-stage Microscopy | Distinguishes from thermosalient (S)-pyroglutamic acid [2] |
Specific Rotation ([α]²⁴D) | –9.4 (c 1.02 in H₂O) | Polarimetry | Confirms enantiopurity [2] |
This compound functions as the core heterocyclic unit in the angiotensin-converting enzyme (ACE) inhibitor imidapril (3), approved for hypertension management [2] . Its synthesis is achieved efficiently from commercially available (S)-2-amino-3-(methylamino)propionic acid hydrochloride (4). The optimized route employs phosgene (COCl₂) as a cyclodehydrating agent under mild conditions: reaction with 4 and excess sodium hydrogen carbonate in water at 0°C warming to room temperature over 22 hours (70% yield after ion exchange and recrystallization from acetonitrile) [2]. This one-step protocol offers significant advantages over earlier multi-step approaches involving asparagine derivatives and Hofmann degradation [2].
The mechanism of imidapril synthesis involves coupling the carboxylic acid group of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid with an appropriate proline derivative. A critical protected precursor is tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate (CAS 83056-79-5, C₉H₁₆N₂O₃, MW 200.23) [3]. This ester is synthesized via methods like the hydrogenation of (4S)-3-benzyloxycarbonyl-1-methyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester (CAS 83056-78-4, C₁₇H₂₂N₂O₅) [4]. Hydrolysis of the tert-butyl ester then liberates the free carboxylic acid for peptide coupling. The structural rigidity and defined stereochemistry of the heterocycle are essential for optimal binding to the ACE active site, contributing significantly to imidapril's efficacy by preventing angiotensin I conversion to the vasoconstrictor angiotensin II [2] .
Table 2: Synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid and Key Derivatives
Compound | CAS Number | Molecular Formula | Key Synthetic Step/Significance |
---|---|---|---|
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid | Not Specified | C₅H₈N₂O₃ | Phosgene-mediated cyclization of amino acid salt [2] |
tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate | 83056-79-5 | C₉H₁₆N₂O₃ | Ester-protected intermediate for imidapril synthesis [3] |
(4S)-3-Benzyloxycarbonyl-1-methyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester | 83056-78-4 | C₁₇H₂₂N₂O₅ | Precursor for hydrogenation to tert-butyl ester [4] |
(S)-1-Benzyl-2-oxoimidazolidine-4-carboxylic acid | 107747-03-5 | C₁₁H₁₂N₂O₃ | Model compound illustrating N-alkylation versatility |
Beyond ACE inhibitors, (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid is increasingly utilized in designing stabilized peptide hormone analogs. Its constrained heterocyclic structure mimics the turn-inducing properties of (S)-pyroglutamic acid at peptide N-termini but offers enhanced resistance to enzymatic degradation due to the urea linkage replacing the pyroglutamic acid lactam [2]. Recent patents highlight its incorporation into synthetic candidates targeting diverse therapeutic areas:
The hydrogen-bonding network observed in its crystal structure—particularly its propensity to form helical chains via three specific hydrogen bonds per molecule—informs its application in stabilizing secondary structures within bioactive peptides [2]. This capability makes it valuable for creating metabolically stable analogs of hormones like LH-RH and TRH, where the native (S)-pyroglutamic acid is susceptible to pyroglutamate aminopeptidases. The methyl group on the urea nitrogen further modulates lipophilicity and steric bulk, allowing fine-tuning of peptide-receptor interactions and absorption properties . Research on derivatives like (S)-1-benzyl-2-oxoimidazolidine-4-carboxylic acid (EVT-1762729) demonstrates the scaffold's versatility for N-substitution, enabling tailored interactions with diverse biological targets .
Table 3: Emerging Therapeutic Applications of Peptide Analogs Incorporating the Scaffold
Therapeutic Area | Target/Mechanism | Role of Heterocycle | Reference |
---|---|---|---|
Pain | Opioid Receptor Modulation | Constrains peptide backbone conformation; enhances metabolic stability | Patent [2] |
Cancer | Protease Inhibition / Receptor Antagonism | Precisely orients side chains for target binding; improves selectivity | Patent [2] |
Hepatitis C | NS3/4A Protease Inhibition | Mimics substrate transition state; replaces susceptible peptide bonds | Patent [2] |
Neurodegeneration | BACE-1 Inhibition | Serves as core structure or conformational constraint (Related: 2-Imidazolidone-4-carboxylic acid used in BACE-1 inhibitor synthesis [7]) | Research [7] |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: